2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride
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Overview
Description
2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride is a chemical compound that features a dichlorophenyl group and a difluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under an inert nitrogen atmosphere . This reaction reduces the nitrile group to an amine, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,4-dichlorophenyl isocyanate, a related compound, involves the reaction of 3,4-dichlorophenylamine with phosgene in the presence of ethylene dichloride . This method can be adapted for the large-scale production of this compound by modifying the reaction conditions and reagents used.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride in dry diethyl ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxidized products such as carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds like DCMU inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow and disrupting the photosynthetic electron transport chain . This mechanism can be extrapolated to understand the potential effects of this compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylacetic acid: Used in the synthesis of various chemical compounds.
DCMU (3-(3,4-Dichlorophenyl)-1,1-dimethylurea): An algicide and herbicide that inhibits photosynthesis.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F2N.ClH/c9-6-2-1-5(3-7(6)10)8(11,12)4-13;/h1-3H,4,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRGAYFUKYBZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)(F)F)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56177-75-4 |
Source
|
Record name | 2-(3,4-dichlorophenyl)-2,2-difluoroethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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